2-Bromo-1-chloro-4-methoxymethyl-benzene

Overview

Description

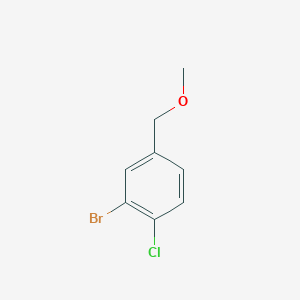

“2-Bromo-1-chloro-4-methoxymethyl-benzene” is a chemical compound with the molecular formula C7H6BrClO . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with bromo, chloro, and methoxymethyl groups . The exact positions of these substituents on the benzene ring can be determined by the numbering in the name of the compound .Chemical Reactions Analysis

As a benzene derivative, “this compound” can undergo various types of reactions. For instance, it might participate in nucleophilic substitution reactions, especially in the presence of electron-withdrawing groups .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 221.479, a density of 1.6±0.1 g/cm3, a boiling point of 244.3±20.0 °C at 760 mmHg, and a melting point of 179-180℃ .Scientific Research Applications

Total Synthesis of Natural Products

A study by Akbaba et al. (2010) reported the total synthesis of a biologically active natural product starting from a related compound through a series of steps, demonstrating the utility of methoxymethyl-substituted aryl methyl ethers in synthetic organic chemistry. This showcases the role of similar compounds in synthesizing complex molecules of biological interest (Akbaba et al., 2010).

Pharmaceutical Intermediate Manufacturing

Zhang et al. (2022) discussed the scale-up of an industrial process for synthesizing a key intermediate used in the manufacturing of therapeutic SGLT2 inhibitors for diabetes therapy. The compound serves as a pivotal intermediate in creating a family of promising diabetes medications, highlighting its importance in pharmaceutical manufacturing (Zhang et al., 2022).

Molecular Electronics

Research by Stuhr-Hansen et al. (2005) demonstrated the use of simple and accessible aryl bromides as building blocks for molecular wires. Methoxymethyl-substituted benzene derivatives serve as precursors for various oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, crucial for developing molecular electronic devices (Stuhr-Hansen et al., 2005).

Synthesis and Characterization of Antagonists

Cheng De-ju (2015) explored the synthesis and structural characterization of N-piperidine benzamides CCR5 antagonists, starting from chloromethyl benzene derivatives. This research contributes to the development of novel non-peptide CCR5 antagonists with potential therapeutic applications (Cheng De-ju, 2015).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-bromo-1-chloro-4-(methoxymethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-11-5-6-2-3-8(10)7(9)4-6/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UICDKZUJMDDRBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(C=C1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B3210720.png)

![tert-Butyl 2-((3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)amino)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B3210723.png)

![N-(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine trihydrochloride](/img/structure/B3210724.png)

![5-(4-Fluorobenzyl)-N-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B3210732.png)

![N-(3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-5-phenethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B3210734.png)

![2-Methoxy-1-(2-((3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)amino)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)ethanone](/img/structure/B3210737.png)

amine](/img/structure/B3210778.png)